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molecular formula C22H14N4O4 B8539860 4,4'-[1,3-Phenylenedi(1,3,4-oxadiazol-2-yl-5-ylidene)]di(cyclohexa-2,5-dien-1-one) CAS No. 139521-50-9

4,4'-[1,3-Phenylenedi(1,3,4-oxadiazol-2-yl-5-ylidene)]di(cyclohexa-2,5-dien-1-one)

Cat. No. B8539860
M. Wt: 398.4 g/mol
InChI Key: MLLOHXHZOHGFDG-UHFFFAOYSA-N
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Patent
US05118781

Procedure details

Into a 250 ml three neck round bottom flask equipped with a magnetic stirbar, thermometer, addition funnel, and glass stopper is placed 4-hydroxybenzoic hydrazide (6.0 g, 0.039 mol) and dry DMAc (90 ml). After the solid dissolves the solution is cooled to approximately 0° C. via an ice water bath. A solution of isophthaloyl chloride (4.0 g, 0.0195 mol) in dry DMAc (30 ml) is placed in the addition funnel. The isophthaloyl chloride solution is added dropwise over approximately one hour while maintaining the reaction temperature between 0° and 5° C. After the entire solution has been added, the ice bath is removed and the solution is allowed to warm to room temperature, stirring is continued for 16 hours. The DMAc solution is poured into ice/water to give a white precipitate which is collected by filtration and subsequently dried at 70° C. under vacuum. Yield 7.1 g (76%) of the intermediate dihydrazide, m.p. 298° C. (DTA). The intermediate dihydrazide (6.0 g) is placed in a vacuum oven and heated to 280° C. for approximately 4 hours to achieve cyclodehydration to the oxadiazole. The solid is pulverized and washed in hot ethanol to yield a yellow solid (4.3 g, 85%) m.p. greater than 400° C. The solid is used without further purification.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
90 mL
Type
solvent
Reaction Step Six
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[C:12](Cl)(=[O:22])[C:13]1[CH:21]=[CH:20][CH:19]=[C:15]([C:16](Cl)=O)[CH:14]=1>CC(N(C)C)=O>[C:13]1([C:12]2[O:22][C:6]([C:5]3[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][CH:4]=3)=[N:8][N:9]=2)[CH:21]=[CH:20][CH:19]=[C:15]([C:16]2[O:7][C:6]([C:5]3[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][CH:4]=3)=[N:8][N:9]=2)[CH:14]=1

Inputs

Step One
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
OC1=CC=C(C(=O)NN)C=C1
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Six
Name
Quantity
90 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
thermometer, addition funnel
DISSOLUTION
Type
DISSOLUTION
Details
After the solid dissolves the solution
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature between 0° and 5° C
ADDITION
Type
ADDITION
Details
After the entire solution has been added
CUSTOM
Type
CUSTOM
Details
the ice bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
The DMAc solution is poured into ice/water
CUSTOM
Type
CUSTOM
Details
to give a white precipitate which
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
subsequently dried at 70° C. under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
heated to 280° C. for approximately 4 hours
Duration
4 h
WASH
Type
WASH
Details
washed in hot ethanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC(=CC=C1)C=1OC(=NN1)C1=CC=C(C=C1)O)C=1OC(=NN1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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